Product packaging for 6-Bromo-7-methyl-1H-indole(Cat. No.:CAS No. 1000343-89-4)

6-Bromo-7-methyl-1H-indole

Cat. No.: B1292591
CAS No.: 1000343-89-4
M. Wt: 210.07 g/mol
InChI Key: KQNXKBLDFQVFQD-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030), from which indole was first isolated in 1866 by Adolf von Baeyer through reduction using zinc dust. wikipedia.orgbiocrates.com He later proposed the formula for indole in 1869. wikipedia.org The name "indole" is a portmanteau of "indigo" and "oleum," as it was obtained by treating indigo with oleum. biocrates.com Throughout the late 19th century, certain indole derivatives were significant as dyestuffs. wikipedia.org However, interest in the indole scaffold intensified in the 1930s with the discovery that it forms the core structure of many important alkaloids, such as tryptophan and auxins. wikipedia.org

Today, the indole moiety is a cornerstone of medicinal chemistry and organic synthesis, recognized as a "privileged structure". semanticscholar.orgresearchgate.netmdpi.com This is due to its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgresearchgate.net Its versatile structure allows for the synthesis of complex molecules with a wide range of biological activities. rsc.orgjchr.org Indole derivatives are integral to the development of therapeutic agents for numerous conditions, including cancer, viral infections, inflammation, and neurological disorders. wikipedia.orgsemanticscholar.orgjchr.org The ability of the indole scaffold to mimic protein structures makes it an invaluable tool in drug discovery. jchr.org Consequently, the synthesis and functionalization of indoles remain an active and vital area of chemical research. researchgate.netderpharmachemica.com

Overview of the Indole Ring System: Structure, Aromaticity, and Tautomerism

Indole, with the chemical formula C₈H₇N, is an aromatic heterocyclic organic compound. wikipedia.orgcreative-proteomics.com Its structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgnumberanalytics.combiosynth.com This bicyclic structure is planar. bhu.ac.in

The aromaticity of the indole ring system is a key feature that dictates its chemical properties. It adheres to Hückel's rule for aromaticity, possessing 10 delocalized π-electrons within a continuous cycle of p-orbitals. numberanalytics.combhu.ac.in This electron delocalization contributes to the relative stability of the indole ring. irjmets.com The atoms in the indole ring are sp² hybridized. bhu.ac.in

Indole can exist in tautomeric forms. The two principal tautomers are the 1H-indole (enamine) form and the 3H-indole (indolenine or imine) form. accessscience.com The 1H-indole tautomer is the more stable and predominant form. accessscience.com Tautomerism can influence the reactivity and biological interactions of indole derivatives. acs.orgmdpi.com

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The most reactive position for electrophilic attack is the C3 position of the pyrrole ring, which is significantly more reactive than benzene. wikipedia.orgmsu.edu If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position, and if both are occupied, the reaction proceeds at the C6 position of the benzene ring. bhu.ac.in Despite being an amine, indole is not basic because the lone pair of electrons on the nitrogen atom is involved in the aromatic system and thus unavailable for protonation. wikipedia.org Strong acids, however, can protonate indole, primarily at the C3 position. wikipedia.orgbhu.ac.in

Importance of Halogenated and Alkylated Indole Derivatives in Drug Discovery and Material Science

The strategic placement of halogen atoms and alkyl groups on the indole scaffold is a powerful tool in medicinal chemistry and material science. These substitutions can significantly modulate the physicochemical and biological properties of the parent indole molecule.

Halogenated Indole Derivatives: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This makes halogenation a key strategy in drug design. researcher.life Halogenated indoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.airesearcher.lifenih.gov In some cases, the addition of halogens has rendered indole derivatives more potent than existing chemotherapy drugs. researcher.life For instance, halogenated carbazole (B46965) scaffolds have been investigated for their anti-HIV properties. nih.gov In material science, the unique electronic properties of halogenated indoles are being explored for applications in the development of new materials.

Alkylated Indole Derivatives: Alkylation, the addition of alkyl groups, at various positions on the indole ring also plays a crucial role in modifying its properties. nih.gov N-alkylation of indoles is a significant area of synthetic chemistry for creating diverse derivatives with varied biological activities. semanticscholar.org The position of alkyl substituents can be critical for biological activity. nih.gov For example, many anti-inflammatory, anticancer, and antimicrobial treatments contain indole derivatives with heteroatom alkylation at the carbon atom adjacent to the indole ring. nagoya-u.ac.jp In material science, the attachment of different alkyl groups can influence the solubility and stability of indole-based compounds. cymitquimica.com

The combination of halogenation and alkylation provides a versatile approach to fine-tune the characteristics of indole derivatives for specific applications in both drug discovery and the creation of novel materials.

Specific Focus on 6-Bromo-7-methyl-1H-indole within the Broader Context of Indole Research

Within the vast family of substituted indoles, this compound is a compound of particular interest. It incorporates both a halogen (bromine) at the 6-position and an alkyl group (methyl) at the 7-position of the indole ring. This specific substitution pattern makes it a valuable building block and a subject of study in its own right.

The presence of the bromine atom at the 6-position and the methyl group at the 7-position influences the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and biological interactions. Research into this compound and its derivatives, such as this compound-2,3-dione and this compound-3-carbaldehyde, highlights its potential in various fields. sigmaaldrich.com For instance, the structural similarity of its derivatives to other bioactive indoles suggests potential applications in medicinal chemistry, including anticancer and antimicrobial research. The unique electronic characteristics imparted by the bromo and methyl substitutions also open up possibilities for its use in material science.

The synthesis of this and related structures, like other 7-substituted indoles, can be achieved through methods such as the Bartoli indole synthesis. bhu.ac.in The study of this compound provides a specific example of how the principles of indole chemistry and the strategic functionalization of the indole scaffold are applied to create molecules with potentially useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B1292591 6-Bromo-7-methyl-1H-indole CAS No. 1000343-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNXKBLDFQVFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646682
Record name 6-Bromo-7-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-89-4
Record name 6-Bromo-7-methyl-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID80646682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-methylindole
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Synthetic Methodologies for 6 Bromo 7 Methyl 1h Indole and Its Derivatives

Established Synthetic Routes for Indole (B1671886) Core Formation

The formation of the indole ring is a foundational step in heterocyclic chemistry, with several powerful methods developed for its construction. These routes offer versatility in accessing a wide range of substituted indoles by varying the starting materials.

Table 1: Overview of Established Indole Synthesis Routes

Synthesis Name Key Reactants Catalyst/Conditions Primary Product Type
Fischer Indole Synthesis Phenylhydrazine (B124118), Aldehyde/Ketone Brønsted or Lewis Acid (e.g., HCl, ZnCl₂) Substituted Indoles
Nenitzescu Indole Synthesis Benzoquinone, β-Aminocrotonic Ester Acid-catalyzed 5-Hydroxyindoles

| Bartoli Indole Synthesis | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | 3 equivalents of Grignard reagent, acid work-up | 7-Substituted Indoles |

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust chemical reaction for producing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction can be catalyzed by Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

The mechanism begins with the condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone. wikipedia.org This intermediate then isomerizes to an enamine tautomer. wikipedia.org Following protonation by the acid catalyst, the enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgorganic-chemistry.org The resulting intermediate cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia (B1221849) to generate the final aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring structure. wikipedia.org This method is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.org

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a method for forming 5-hydroxyindole (B134679) derivatives. bhu.ac.in The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. bhu.ac.in The mechanism consists of a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the heterocyclic ring. bhu.ac.in The 5-hydroxyindole framework is a key structural element in numerous biochemically significant molecules, including the neurotransmitter serotonin (B10506) and the non-steroidal anti-inflammatory drug indomethacin. bhu.ac.in

The Bartoli indole synthesis is a highly effective method for preparing substituted indoles, particularly those with substituents at the 7-position. wikipedia.org The reaction involves treating an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent, followed by an acidic work-up. wikipedia.orgbhu.ac.in The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction and typically leads to higher yields. wikipedia.org

The reaction mechanism initiates with the addition of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent adds to the nitrosoarene. wikipedia.org The steric influence of the ortho substituent facilitates a key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org This is followed by intramolecular cyclization and subsequent reaction with a third equivalent of the Grignard reagent to form a dimagnesium salt. wikipedia.org An acidic work-up then yields the final 7-substituted indole product. wikipedia.orgbhu.ac.in This method is valued for its flexibility and its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Targeted Synthesis of 6-Bromo-7-methyl-1H-indole

The synthesis of the specific molecule this compound requires a strategy that precisely controls the placement of the bromo and methyl groups on the benzene (B151609) portion of the indole ring.

Direct electrophilic bromination of an unsubstituted indole ring typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. frontiersin.org While enzymatic methods have been explored for the C3-bromination of various indole substrates, including electron-rich compounds like 7-methylindole, achieving selective bromination at the C6 position via direct electrophilic addition is challenging due to the inherent reactivity of the indole nucleus. frontiersin.org

Therefore, the targeted synthesis of this compound is more effectively achieved by constructing the indole ring from a precursor that already contains the desired 4-bromo-3-methyl substitution pattern on the benzene ring. Methodologies such as the Fischer and Bartoli indole syntheses are ideally suited for this approach.

Using the Fischer Indole Synthesis , one would start with (4-bromo-3-methylphenyl)hydrazine (B1275643) and react it with a suitable carbonyl compound (e.g., pyruvate (B1213749) to form an indole-2-carboxylic acid derivative) in the presence of an acid catalyst. wikipedia.orgnih.gov

Using the Bartoli Indole Synthesis , the starting material would be 1-bromo-2-methyl-3-nitrobenzene, which upon reaction with a vinyl Grignard reagent, would yield the this compound scaffold. wikipedia.orgresearchgate.net

These approaches build the heterocyclic ring onto the pre-functionalized aromatic substrate, ensuring the correct placement of the bromo and methyl groups in the final product.

The nitrogen atom of the indole ring (N1) can be functionalized through alkylation, a common step in the synthesis of indole derivatives for various applications. nih.gov The reaction generally involves the deprotonation of the indole NH group with a suitable base to form an indolyl anion, which then acts as a nucleophile. nih.gov This anion subsequently reacts with an alkylating agent, such as an alkyl halide. bhu.ac.in

Common bases used for this deprotonation include sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov One-pot procedures have also been developed where the indole is formed via a Fischer synthesis and subsequently N-alkylated in the same reaction vessel without isolation of the intermediate indole. rsc.org This approach provides a rapid and efficient route to 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

Table 2: Selected Conditions for N-Alkylation of Indoles

Indole Substrate Base Alkylating Agent Solvent Notes Reference
6-Bromoindole (B116670) NaH (60% dispersion) Methyl bromoacetate Dry DMF Reaction stirred overnight. nih.gov
Phenylhydrazine + Ketone (Implicitly formed indole) Iodomethane Ethanol (B145695) One-pot Fischer indolization followed by N-alkylation. rsc.org

Sonogashira Coupling Reaction Approaches from Anilines

The Sonogashira coupling reaction provides a powerful and versatile method for the synthesis of indole scaffolds, including substituted derivatives like this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the context of indole synthesis, this methodology is often applied in a one-pot, multi-step process starting from appropriately substituted anilines. nih.govnih.gov

The general strategy involves an initial Sonogashira coupling of an o-haloaniline with a terminal alkyne to form a 2-alkynylaniline intermediate. nih.gov This is followed by a subsequent intramolecular cyclization, often catalyzed by the same palladium catalyst or a co-catalyst, to construct the indole ring. nih.govtandfonline.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the reaction and can be tailored to the specific substrates. acs.org

A typical reaction setup involves a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine (B128534) (Et3N). nih.gov The reaction can be carried out in a suitable solvent like dimethylformamide (DMF). nih.gov Microwave-assisted protocols have also been developed to accelerate the reaction and improve yields. nih.gov

The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to form the C-C bond. The subsequent cyclization of the 2-alkynylaniline intermediate can occur through various pathways, including aminopalladation. nih.gov

Table 1: Key Parameters in Sonogashira Coupling for Indole Synthesis

ParameterDescriptionExamples
Palladium Catalyst The primary catalyst for the cross-coupling reaction.Pd(PPh3)2Cl2, Pd(PPh3)4
Copper Co-catalyst Facilitates the formation of the copper acetylide.Copper(I) iodide (CuI)
Base Neutralizes the hydrogen halide formed during the reaction.Triethylamine (Et3N), Cesium Carbonate (Cs2CO3)
Solvent Provides the medium for the reaction.Dimethylformamide (DMF), Acetonitrile (B52724) (CH3CN)
Starting Materials o-haloaniline and a terminal alkyne.2-iodoaniline, phenylacetylene

Friedel-Crafts Reaction Strategies

Friedel-Crafts reactions represent a classical yet effective approach for the synthesis and functionalization of indole derivatives. These reactions, which involve the alkylation or acylation of an aromatic ring, can be applied in both intermolecular and intramolecular fashions to construct the indole core or to introduce substituents.

Intramolecular Friedel-Crafts cyclization is a key strategy for forming the pyrrole ring of the indole nucleus. This typically involves the acid-catalyzed cyclization of a suitable precursor, such as an N-aryl enamine or a tethered alcohol. rsc.orgmdpi.com For instance, N-aryl enamines can undergo a tandem bromination and intramolecular Friedel-Crafts alkylation in the presence of a brominating agent like CBr4 and a base, providing an efficient route to indoles without the need for a transition metal catalyst. rsc.org

Another approach involves the acid-induced dehydrative Friedel-Crafts alkylation of indole C4-tethered carbinols. acs.org The regioselectivity of this cyclization, leading to either 3,4-fused or 4,5-fused indoles, can be controlled by the nature of the tether and the reaction conditions. acs.org Lewis acids or Brønsted acids are commonly employed as catalysts to promote these cyclizations. researchgate.netsc.edu

Furthermore, Friedel-Crafts acylation can be utilized to introduce functional groups onto a pre-existing indole scaffold. For example, 6-bromoindole can undergo a Friedel-Crafts reaction with oxalyl chloride in the presence of aluminum chloride to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which can be further derivatized. google.com

Synthesis of Functionalized this compound Derivatives

Preparation of this compound-3-carbaldehyde

A key intermediate in the elaboration of the this compound scaffold is the corresponding 3-carbaldehyde. This derivative is commonly synthesized via the Vilsmeier-Haack reaction. google.com This formylation reaction introduces an aldehyde group at the electron-rich C3 position of the indole ring.

The Vilsmeier-Haack reaction involves the treatment of the indole with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl3) and a tertiary amide, most commonly N,N-dimethylformamide (DMF). pcbiochemres.com The reaction of this compound with the Vilsmeier reagent, followed by aqueous work-up, affords this compound-3-carbaldehyde. uni.lusigmaaldrich.com

The general procedure involves the slow addition of the indole to the pre-formed Vilsmeier reagent at a controlled temperature, often at 0 °C, followed by heating to drive the reaction to completion. google.com The resulting iminium salt intermediate is then hydrolyzed with a base, such as sodium carbonate solution, to yield the final aldehyde product. google.com

Table 2: Vilsmeier-Haack Formylation of Substituted Indoles

Starting MaterialReagentsProductReference
5-bromo-2-methyl-anilineDMF, POCl36-bromo-1H-indole-3-carbaldehyde google.com
2-fluoro-6-methyl-anilineDMF, POCl37-fluoro-1H-indole-3-carbaldehyde google.com
2-methoxy-6-methyl-anilineDMF, POCl37-methoxy-1H-indole-3-carbaldehyde google.com

An alternative, though less direct, method for accessing indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole. For example, 6-bromo-1H-indole can be treated with sodium nitrite (B80452) in an acidic medium to yield 6-bromo-1H-indazole-3-carboxaldehyde. rsc.org

Derivatization at Nitrogen (N1-position)

The nitrogen atom of the indole ring (N1-position) can be readily functionalized through various reactions, most notably alkylation. This derivatization is often a crucial step in modifying the properties of the indole core or for introducing further functionality.

Alkylation of the indole nitrogen is typically achieved by treating the indole with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the efficiency of the reaction. For instance, N-alkylation can be carried out using potassium hydroxide (B78521) (KOH) and an appropriate alkyl bromide, such as 5-bromo-1-pentene. sc.edu

In some synthetic strategies, the indole nitrogen is protected to prevent unwanted side reactions during subsequent transformations. Common protecting groups for the indole nitrogen include tosyl (Ts) and acetyl groups. These protecting groups can be introduced and later removed under specific conditions. tandfonline.com

Electrophilic Aromatic Substitution for Further Functionalization

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions. The bromine and methyl substituents on the this compound core influence the regioselectivity of these reactions.

Further halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). The position of the second halogen atom will be directed by the existing substituents. For example, bromination of 4-sulfonamido-1H-indazoles with NBS has been shown to be regioselective, yielding the C7-brominated product. rsc.org

Nitration of the indole ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). The electron-withdrawing nature of a bromine substituent can deactivate the ring, potentially requiring harsher conditions for nitration to occur.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The bromine atom at the C6 position of this compound serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming new carbon-carbon bonds. nobelprize.org

This palladium-catalyzed reaction involves the coupling of the bromoindole with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rsc.org This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.

The reaction conditions for the Suzuki-Miyaura coupling need to be carefully optimized, including the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields and to tolerate various functional groups on both coupling partners. rsc.org For example, catalysts like PdCl2(PPh3)2 have been used in combination with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like DMF. rsc.org

The ability to perform these cross-coupling reactions on the bromoindole core significantly expands the structural diversity of accessible derivatives, which is of great importance in medicinal chemistry and materials science. nih.govwiley.com

C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, bypassing the need for pre-functionalized starting materials. For the indole scaffold, C-H activation strategies enable precise modification at various positions, though the C-4 position has been historically challenging to functionalize due to its lower reactivity. acs.org

Transition-metal catalysis is central to these strategies, with ruthenium (Ru) and palladium (Pd) complexes being particularly prominent. mdpi.comthieme-connect.com These methods often employ directing groups to achieve high regioselectivity. For instance, an aldehyde group at the C-3 position of the indole ring can effectively direct a ruthenium catalyst to functionalize the C-4 position. acs.orgnih.gov A study demonstrated the C-4 alkenylation of 1-benzyl-1H-indole-3-carbaldehyde using a Ru(II) catalyst, AgSbF₆, and Cu(OAc)₂·H₂O as an oxidant. acs.org This approach highlights a viable strategy for introducing substituents at the C-4 position of indole derivatives.

Palladium-catalyzed C-H activation has also been successfully applied, particularly for arylation reactions. Research has shown that free (NH) indoles with a 3-acetyl group can undergo C-4 arylation with iodoarenes using a Pd(OAc)₂ catalyst. nih.govacs.org A notable study detailed the reaction of 3-acetyl-7-bromo-1H-indole, a close analogue of the target compound, which afforded the C-4 arylated product in good yield. acs.org This transformation underscores the utility of the acetyl group as a directing group and the feasibility of applying this methodology to halogenated indoles. The reaction conditions can also influence the outcome; prolonged reaction times at higher temperatures can lead to a domino C4-arylation/carbonyl migration sequence. acs.org

These C-H activation methodologies provide a direct and efficient pathway to synthesize complex derivatives of the this compound core, which are valuable for further chemical exploration.

Table 1: Selected C-H Activation Strategies for Indole Functionalization

Catalyst System Directing Group Reaction Type Position Substrate Example Outcome/Yield Reference
[RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂O 3-Aldehyde Alkenylation C-4 1-Benzyl-1H-indole-3-carbaldehyde 82% (for C-4 product) acs.orgresearchgate.net
Pd(OAc)₂, AgOAc 3-Acetyl Arylation C-4 3-Acetyl-7-bromo-1H-indole 76% acs.org
Pd(OAc)₂, AgOAc 3-Carboxylic Acid Arylation C-2 1H-Indole-3-carboxylic acid 75-87% (after decarboxylation) acs.org

Green Chemistry Approaches and Scalability Considerations in Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of indole derivatives. tandfonline.com Key strategies include the use of environmentally benign solvents, development of catalyst-free reactions, and the application of multicomponent reactions (MCRs) to enhance atom economy. researchgate.netacs.org

One green approach involves using water or ethanol as the reaction solvent instead of more hazardous organic solvents. researchgate.netacs.org For example, an efficient, one-pot, three-component reaction between indoles, aldehydes, and malononitrile (B47326) has been developed in water or ethanol to produce substituted indoles in high yields. researchgate.net Some of these MCRs can proceed without a catalyst, simplifying the procedure and reducing waste. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com This method has been widely applied to the synthesis of various indole derivatives, aligning with the goals of energy efficiency and process intensification. tandfonline.com

For industrial applications, the scalability of a synthetic route is paramount. A scalable synthesis must be robust, cost-effective, and produce the target compound in large quantities with high purity. mdpi.com An innovative two-step MCR approach to synthesize indole-2-carboxamides has been reported that is explicitly described as easily scalable. rsc.org This method uses inexpensive starting materials, ethanol as a benign solvent, and avoids metal catalysts, proceeding through an Ugi four-component reaction followed by an acid-induced cyclization. rsc.org Furthermore, methods for the synthesis of inhibitors based on a 6-bromoindole core have been developed for gram-quantity production, demonstrating their convenience and scalability for further biological screening. nih.gov These scalable syntheses often rely on robust and well-understood reactions, such as N-alkylation using sodium hydride in a polar aprotic solvent like DMF, followed by coupling reactions. nih.gov

Table 2: Comparison of Green and Scalable Synthetic Approaches for Indole Derivatives

Approach Solvent Catalyst Key Features Yield Reference
Multicomponent Reaction Water Catalyst-free Three-component reaction, eco-friendly Good yields researchgate.net
Multicomponent Reaction Industrial Alcohol Catalyst-free One-pot, good operability, high atom economy High yield acs.org
Ugi MCR / Cyclization Ethanol Methanesulfonic acid (metal-free) Two-step, one-pot option, broad scope, scalable 64-86% (one-pot) rsc.org
Microwave-Assisted Synthesis Various Various Rapid, efficient, convenient Generally high tandfonline.comtandfonline.com

Chemical Reactivity and Transformation of 6 Bromo 7 Methyl 1h Indole

Reaction Mechanisms Involving the Indole (B1671886) Ring System

The indole ring is an aromatic heterocyclic system characterized by high electron density, particularly at the C3 position of the pyrrole (B145914) moiety. This inherent nucleophilicity is the driving force for many of its characteristic reactions.

Direct nucleophilic aromatic substitution (SNAr) at the C6 bromine atom of 6-Bromo-7-methyl-1H-indole is generally unfavorable. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the indole ring system as a whole is electron-rich, and there are no such activating groups relative to the bromine atom. Therefore, displacement of the bromide by common nucleophiles under standard SNAr conditions is not a primary pathway. However, the bromine atom serves as a crucial handle for metal-catalyzed cross-coupling reactions, which proceed through different mechanisms involving oxidative addition to a metal center.

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS). Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole ring is significantly more reactive than the benzene (B151609) ring. researchgate.net The reaction mechanism typically involves the attack of the electron-rich π-system of the indole on an electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring.

For indoles, electrophilic attack occurs preferentially at the C3 position. researchgate.netnih.gov This regioselectivity is due to the greater stability of the resulting intermediate, where the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion.

In the case of this compound, the primary site of electrophilic attack would still be the C3 position. The substituents on the benzene ring, a bromine atom (electron-withdrawing via induction, electron-donating via resonance) and a methyl group (electron-donating), have a lesser influence on the reactivity of the distant C3 position compared to the powerful directing effect of the pyrrole nitrogen. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

Position of Attack Stability of Intermediate Outcome
C3 High (Charge delocalized without disrupting benzene aromaticity) Major Product
C2 Lower (Disrupts benzene aromaticity during delocalization) Minor Product
Benzene Ring Much Lower (Pyrrole ring is significantly more activated) Not typically observed

The methyl group at the C7 position is attached to an aromatic ring and can undergo reactions typical of benzylic positions, although its reactivity is influenced by the adjacent heterocyclic system. Under radical conditions, such as treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator, benzylic bromination could potentially occur. However, given the high reactivity of the indole ring itself towards electrophiles like bromine, careful selection of reaction conditions would be necessary to achieve selective functionalization of the methyl group without affecting the indole nucleus. Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a possible transformation, typically requiring strong oxidizing agents.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C6 position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the connection of different molecular fragments. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. youtube.com The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The aryl bromide (this compound) reacts with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation : A second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This general mechanism is shared by several named reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, each utilizing a different type of organometallic reagent. youtube.commdpi.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. libretexts.org It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. lmaleidykla.lt

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C6 position, replacing the bromine atom with the organic group from the boronic acid. This method provides a straightforward route to a diverse array of 6-substituted-7-methyl-1H-indole derivatives. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Aryl Halide This compound Substrate
Organoboron Reagent Phenylboronic acid Coupling Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates boronic acid, facilitates catalytic cycle
Solvent Dioxane/Water, Toluene, DMF Reaction Medium

The reaction proceeds via the standard palladium catalytic cycle, offering high yields and functional group compatibility, making it a cornerstone for the derivatization of halo-indoles. lmaleidykla.ltnih.gov

Oxidation and Reduction Reactions

Detailed research findings on the specific oxidation and reduction of this compound are not extensively documented in the reviewed literature. However, the reactivity of the general indole scaffold provides insights into potential transformations.

Indoles, when exposed to air and light, can undergo auto-oxidation, often leading to resinous substances. beilstein-journals.org The oxidation of the indole ring can be influenced by substituents. For instance, the oxidation of indole itself can lead to the cleavage of the 2,3-double bond. beilstein-journals.org One study on indole oxidation catalyzed by a Mn-containing artificial mini-enzyme demonstrated selective oxidation at the C3 position, leading to 3-oxindole derivatives. acs.org A related compound, this compound-2,3-dione, can be oxidized to form corresponding quinones under specific conditions.

Regarding reduction, the indole ring can be selectively reduced in either the benzenoid or the heterocyclic portion. beilstein-journals.org For example, the reduction of indole with zinc in hydrochloric acid can yield indoline. beilstein-journals.org The reduction of this compound-2,3-dione can convert the compound into its corresponding amines or alcohols.

Derivatization at Various Positions of the Indole Ring

The structure of this compound offers several positions for derivatization, allowing for the synthesis of a diverse range of functionalized molecules. Key reaction sites include the N1 nitrogen, the nucleophilic C3 position, and the C6 position, which can undergo cross-coupling reactions via its bromo substituent.

Derivatization at the N1-Position:

The nitrogen atom of the indole ring can be readily alkylated. For the closely related 6-bromoindole (B116670), N-alkylation has been demonstrated using various electrophiles in the presence of a base. nih.gov This reaction is a common strategy to introduce a variety of substituents at the indole nitrogen. nih.gov

Table 1: Examples of N-Alkylation of 6-Bromoindole

Electrophile Base Solvent Product

Data sourced from a study on the synthesis of indole-based inhibitors, where 6-bromoindole was a starting material. nih.gov

Derivatization at the C3-Position:

The C3 position of the indole ring is the most reactive site for electrophilic substitution due to the high electron density of the pyrrole ring. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position. A study on the regioselective acylation of indoles found that the reaction can proceed efficiently without the need for N-protection, using a catalyst such as yttrium triflate in an ionic liquid. nih.gov Indoles with electron-withdrawing groups, such as 5-bromoindole (B119039), have been shown to produce 3-acylindoles in good yields. nih.govasianpubs.org

Table 2: Friedel-Crafts Acylation of Substituted Indoles

Indole Substrate Acylating Agent Catalyst Solvent Product Yield (%)
Indole Propionic anhydride Y(OTf)₃ [BMI]BF₄ 3-propionylindole 95

This table illustrates the general applicability of Friedel-Crafts acylation to the indole core, with data from studies on various substituted indoles. nih.gov

C3-Alkylation: The C3 position can also be alkylated. A method utilizing BF₃-OEt₂ as a catalyst has been developed for the C3-alkylation of indoles with maleimides, which works for halogenated indoles such as 5-bromoindole. nih.gov Another approach involves a Cs₂CO₃/oxone®-mediated C3-alkylation with α-heteroaryl-substituted methyl alcohols, which has been successfully applied to 4-bromoindole. chemrxiv.org

Derivatization at the C6-Position via Palladium-Catalyzed Cross-Coupling:

The bromine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This method is a powerful tool for forming new carbon-carbon bonds. nih.gov The synthesis of certain indole-based inhibitors has utilized the substitution of a bromine atom at the C6 position via Pd-catalyzed cross-coupling to assemble the final product. nih.gov

Table 3: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Indazole

Bromo-Substrate Boronic Acid Catalyst Base Solvent Product

This table demonstrates a similar transformation on a related heterocyclic system, highlighting the potential for Suzuki-Miyaura coupling on bromo-substituted indole cores. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy for 6-Bromo-7-methyl-1H-indole, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. A study reported the ¹H NMR spectrum at 400 MHz, showing a broad singlet for the indole (B1671886) N-H proton around δ 8.36 ppm. d-nb.info The aromatic protons on the indole ring system and the protons of the methyl group also show characteristic chemical shifts and coupling patterns that are essential for structural assignment. d-nb.info

Chemical Shift (δ) ppmMultiplicityAssignment
8.36bsN-H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. For this compound, a spectrum recorded at 100 MHz in CDCl₃ identified key carbon signals. d-nb.info The spectrum shows distinct peaks for each carbon atom, including those in the aromatic rings and the methyl group, with chemical shifts at δ 139.1, 135.5, and 131.3 ppm among others, confirming the carbon skeleton of the indole derivative. d-nb.info

Chemical Shift (δ) ppmAssignment
139.1Aromatic C
135.5Aromatic C
131.3Aromatic C

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₈BrN, the molecular weight is 210.07 g/mol . scbt.com The mass spectrum would characteristically show a molecular ion peak cluster (M+ and M+2) due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) are employed for this purpose. d-nb.info For C₉H₈BrN, the precise mass can be calculated and compared with the experimentally determined value to unequivocally confirm the molecular formula. Research on this compound has utilized high-resolution techniques like Fast Atom Bombardment (FAB) and Electron Ionization (EI) for its characterization.

FormulaCalculated MassTechnique
C₉H₈BrN208.9840ESI-TOF, FAB, EI

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3400-3500 cm⁻¹ for the indole N-H group.

Aromatic C-H Stretch: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methyl group appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically around 600-500 cm⁻¹.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3400-3500N-H StretchIndole N-H
>3000C-H StretchAromatic C-H
<3000C-H StretchMethyl C-H
1600-1450C=C StretchAromatic Ring
600-500C-Br StretchBromoalkane

Elemental Analysis

Elemental analysis determines the mass percentage of each element in a compound. This data is used to derive the empirical formula and verify the purity of the sample. For this compound (C₉H₈BrN), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights.

ElementTheoretical Percentage (%)
Carbon (C)51.46
Hydrogen (H)3.84
Bromine (Br)38.04
Nitrogen (N)6.67

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic unit cell parameters, which are fundamental to understanding the solid-state conformation and intermolecular interactions of a molecule.

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly available literature, the technique's application to structurally similar indole derivatives demonstrates its utility. For instance, studies on related bromo-substituted indole compounds, such as 6-Bromo-1H-indole-2,3-dione hemihydrate, have provided detailed structural insights. researchgate.net Such an analysis for this compound would reveal the planarity of the indole ring system, the precise orientation of the methyl and bromo substituents relative to the bicyclic core, and the nature of intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the bromine atom. researchgate.net These interactions are crucial in dictating the crystal packing and, consequently, the material's bulk properties like solubility and melting point.

Table 1: Representative Crystallographic Data for a Related Bromo-Indole Compound This table illustrates the type of data obtained from an X-ray diffraction study of a similar molecule, 6-Bromo-1H-indole-2,3-dione hemihydrate, as specific data for this compound is not available.

ParameterValue
Chemical FormulaC₈H₄BrNO₂·0.5H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.4556 (11)
b (Å)12.9055 (19)
c (Å)16.324 (3)
β (°)97.469 (6)
Volume (ų)1565.5 (4)
Z (molecules/unit cell)8
Radiation TypeMo Kα (λ = 0.71073 Å)
Temperature (K)120
Data sourced from a study on 6-Bromo-1H-indole-2,3-dione hemihydrate. researchgate.net

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound, ensuring its suitability for subsequent synthetic steps or biological assays. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for large-scale purification. For indole derivatives, silica (B1680970) gel plates (silica gel 60 F254) are typically used as the stationary phase. nih.gov The choice of mobile phase is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and petroleum ether is often used for the purification of related brominated indole compounds. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm) due to the UV-active nature of the indole ring.

High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of a sample. In medicinal chemistry research involving various substituted indoles, compounds are often required to have a purity of >95% as determined by HPLC. acs.org Reverse-phase HPLC is a common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The detector, typically a UV-Vis detector, is set to a wavelength where the indole chromophore absorbs strongly. This allows for the detection and quantification of the main compound and any impurities present. sigmaaldrich.com

Table 2: Example Chromatographic Conditions for Related Compounds This table provides examples of chromatographic methods used for purity assessment and analysis of related bromo-substituted heterocyclic compounds, illustrating common practices in the field.

TechniqueStationary PhaseMobile Phase / EluentApplication
TLCSilica Gel 60 F254Ethyl Acetate / Ethanol (B145695) (9/1, v/v)Analysis of 11C-methylated 6-bromopurine. nih.gov
TLCSilica GelEthyl Acetate / Petroleum Ether gradientsPurification of this compound-2,3-dione.
HPLCNot specifiedNot specifiedPurity assessment of substituted indole derivatives (>95%). acs.org
Radio-HPLCNot specifiedNot specifiedDetermination of radiochemical yield for [11C]7m6BP. nih.gov

These analytical methods are crucial for quality control, ensuring the chemical integrity of this compound for research and development purposes.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Methyl 1h Indole and Its Analogues

Influence of Bromine Substitution on Biological Activity and Reactivity

The presence and position of a bromine atom on the indole (B1671886) ring have a profound impact on the molecule's physicochemical properties and, consequently, its biological function. Bromine, as a halogen, affects the electronic environment, lipophilicity, and metabolic stability of the compound.

Electronic Effects : The bromine atom is an electron-withdrawing group, which influences the electron density of the indole ring system. This alteration in electronic properties can affect the reactivity of the molecule in chemical reactions and its ability to interact with biological targets. researchgate.net For instance, the rate of electrophilic substitution reactions on the indole ring is sensitive to the electronic nature of substituents. researchgate.net

Lipophilicity and Binding Interactions : Bromine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites. Furthermore, the bromine atom can participate in specific non-covalent interactions, such as halogen bonding, with biological macromolecules like proteins and enzymes. Quantum chemical analyses on halogenated indoles have shown that heavier halogens like bromine can enhance the stability of π-π stacking interactions, which are crucial for ligand-receptor binding. mdpi.com In studies of 5-bromoindole (B119039) derivatives, the bromo-indole moiety was observed to form pi-alkyl interactions within the active site of VEGFR tyrosine kinase. d-nb.info

Metabolic Stability : The introduction of a bromine atom can block positions on the aromatic ring that are susceptible to metabolic oxidation. This can increase the metabolic stability of the compound, leading to a longer biological half-life.

The table below illustrates the effect of bromine substitution on the anti-proliferative activity of certain indole derivatives against a human cancer cell line.

CompoundSubstitutionTargetActivity (IC₅₀ µM)
Indole Hydrazone Derivative 1 5-HVEGFR-2>50
Indole Hydrazone Derivative 2 5-BrVEGFR-214.3

Data compiled from studies on indole hydrazone derivatives targeting VEGFR-2. d-nb.info

Role of Methyl Group at Position 7 on Molecular Properties and Interactions

The "magic methyl" effect, where the addition of a methyl group drastically improves a compound's pharmacological profile, is a well-documented phenomenon in drug discovery. nih.gov The placement of a methyl group at the C7 position of the indole ring can influence the molecule's properties in several key ways.

Conformational Effects : A methyl group is sterically larger than a hydrogen atom. Its presence at position 7 can create steric hindrance that restricts the rotation of nearby bonds, locking the molecule into a specific, biologically active conformation. This pre-organization for binding can reduce the entropic penalty upon interaction with a receptor, leading to higher affinity. nih.gov

Solubility and Metabolism : The addition of a methyl group can modulate a molecule's solubility and bioavailability. researchgate.net It can also influence metabolic pathways by either blocking a site of metabolism or providing a new site for oxidative metabolism, depending on its position.

Studies on analogues of the natural product Mithramycin, which contain a substituted indole side chain, have demonstrated the critical importance of the methyl group's position. The conformation, DNA binding function, and cytotoxicity of these analogues were found to be highly dependent on whether the indole ring was methylated at the 5, 6, or 7-position. researchgate.netnih.gov This highlights that minor chemical modifications, such as moving a methyl group, can have profound effects on the compound's biological profile. researchgate.netnih.gov

Impact of Substituent Position and Type on Biological Potency

The specific placement and nature of substituents on the indole scaffold are paramount in determining biological potency and selectivity. SAR studies systematically explore these variations to identify optimal patterns for a desired biological effect.

The type of substituent is equally important. In an effort to optimize an inhibitor for the U2AF1-UHM protein complex, researchers introduced different groups to the indole ring. acs.org They found that a methyl group at the 4-position provided the best activity. Replacing this methyl group with other substituents like fluoro, cyano, or bromo groups did not lead to improved potency, demonstrating the specific requirement for a methyl group at that particular position for optimal interaction. acs.org

The following table summarizes SAR findings for a series of Mithramycin analogues, showing how the position of a single methyl group on the indole moiety affects cytotoxicity against Ewing sarcoma cells.

CompoundIndole SubstitutionCytotoxicity (IC₅₀ nM)
MTM SA-Trp Unsubstituted1.8
MTM SA-5-methyl-Trp 5-Methyl1.2
MTM SA-6-methyl-Trp 6-Methyl3.5
MTM SA-7-methyl-Trp 7-Methyl5.0

Data from studies on Mithramycin analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying structural features (descriptors) and correlating them with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to understand the key molecular properties driving the activity. nih.govjocpr.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For QSAR studies of indole derivatives, a wide range of descriptors are calculated to capture the features responsible for biological activity. These can be broadly categorized as follows:

Descriptor CategoryDescriptionExamples
Constitutional Describe the basic molecular composition and connectivity.Molecular Weight, Number of H-bond acceptors. ucsb.edu
Topological Characterize the 2D representation of the molecule, including atomic connectivity and branching.Wiener index, Kier & Hall connectivity indices.
Geometric (3D) Describe the 3D spatial arrangement of the atoms.Molecular surface area, Volume, 3D-MoRSE descriptors. archivepp.com
Electronic Quantify the electronic properties of the molecule.Dipole moment, HOMO/LUMO energies, Partial charges. ucsb.eduresearchgate.net
Hydrophobic Relate to the molecule's lipophilicity.LogP (octanol/water partition coefficient). archivepp.com
Quantum-Chemical Derived from quantum mechanics calculations, providing detailed electronic and energetic information.Total energy, Heat of formation, HOMO/LUMO energies. ucsb.edunih.gov

In a QSAR study of indole derivatives for hepatitis treatment, descriptors such as Mp (Constitutional), MATS6e (2D autocorrelation), GATS8e (2D autocorrelation), Mor22v (3D-MoRSE), and MLOGP (Molecular properties) were found to be significant. archivepp.com

Once descriptors are calculated for a set of compounds with known activities, statistical methods are employed to build the QSAR model. The goal is to create an equation that can accurately predict the activity of compounds based on their descriptor values.

Multiple Linear Regression (MLR) : This is one of the most common methods used in QSAR. nih.gov It assumes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The output is a simple equation that is easy to interpret. archivepp.commdpi.com

Support Vector Machine (SVM) : SVM is a machine learning-based method that can handle non-linear relationships between descriptors and activity. archivepp.comarchivepp.com It works by finding an optimal hyperplane that separates data points into different classes (e.g., active vs. inactive) or by performing regression to predict a continuous activity value. In several studies on indole derivatives, SVM models have shown more accurate predictive ability compared to MLR models. archivepp.comarchivepp.com

Other methods used include Partial Least Squares (PLS), which is useful when descriptors are highly correlated, and Artificial Neural Networks (ANN), which are powerful for modeling complex, non-linear data but are often more difficult to interpret. The robustness and predictive power of any QSAR model must be rigorously validated using internal and external test sets of compounds. archivepp.com

Molecular Docking Studies and Binding Affinity

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as a 6-Bromo-7-methyl-1H-indole analogue, binds to the active site of a biological target, typically a protein or enzyme. nih.gov It is a powerful tool for visualizing potential binding modes, identifying key interactions, and estimating the strength of the interaction, known as binding affinity. nih.gov

The process involves placing the ligand in various orientations and conformations within the target's binding site and calculating a "docking score" for each pose. This score, often expressed in units of energy (e.g., kcal/mol), estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction. nih.gov

Docking studies of various bromo-indole derivatives have provided detailed insights into their mechanisms of action. For example, in a study of 5-bromoindole hydrazones as inhibitors of the VEGFR-2 tyrosine kinase, docking revealed specific interactions within the enzyme's active site. d-nb.info

The table below summarizes the key interactions and binding energy for a potent inhibitor from that study.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide VEGFR-2 TK-8.76Asp1046, Val848, Leu1035, Ala866, Leu889, Ile888Hydrogen Bond, Pi-Alkyl Interactions

Data from molecular docking of a 5-bromoindole derivative into the VEGFR tyrosine kinase active site. d-nb.info

These studies show that the 5-bromo-1H-indole core can form multiple pi-alkyl interactions with hydrophobic residues, while other parts of the molecule form crucial hydrogen bonds with polar residues like Asp1046. d-nb.info Such analyses are invaluable for rational drug design, allowing chemists to modify the ligand's structure to enhance these favorable interactions and improve binding affinity and, ultimately, biological potency. nih.gov

Identification of Potential Binding Sites on Target Proteins

The indole core structure is a well-established pharmacophore that frequently binds within hydrophobic pockets on the surface of target proteins. These pockets are often the same sites that recognize the side chains of aromatic amino acids like tryptophan or phenylalanine.

Computational modeling and X-ray crystallography of related indole inhibitors have identified key features of these binding sites. For instance, studies on tricyclic indole inhibitors of the anti-apoptotic protein Mcl-1 revealed that the indole ring system fits into a hydrophobic pocket known as P2. nih.gov NMR-based structural analysis showed specific interactions between the indole's phenyl ring and Mcl-1 residues such as Alanine-227 (A227), Methionine-231 (M231), and Phenylalanine-270 (F270). nih.gov

Similarly, research into indole-based inhibitors of the splicing factor U2AF1 identified a well-defined hydrophobic binding pocket. acs.org The indole group of the inhibitor was found to dock into a cavity formed by the amino acid residues Leucine-48 (L48), Isoleucine-140 (I140), Phenylalanine-135 (F135), Valine-113 (V113), and Valine-85 (V85). acs.org This demonstrates a recurring theme where the flat, aromatic surface of the indole ring system is anchored by hydrophobic interactions with nonpolar amino acid side chains.

Based on these analogous systems, it is predicted that this compound would also target and bind to proteins via insertion into such hydrophobic surface pockets. The specific residues forming the pocket would vary depending on the target protein, but the general characteristics are expected to be similar.

Table 1: Examples of Amino Acid Residues in Indole Binding Pockets of Target Proteins (from Analogous Systems)

Target ProteinInteracting ResiduesReference
Mcl-1A227, M231, T266, F270 nih.gov
U2AF1-UHML48, V85, V113, F135, I140 acs.org
RAD51Gln 217, Tyr 202 nih.gov
Anaplastic Lymphoma Kinase (ALK)Glu-1197, Met-1199 researchgate.net

Prediction of Interactions with Enzymes and Receptors

The specific chemical features of this compound—the indole N-H group, the hydrophobic bicyclic core, the methyl group, and the bromine atom—dictate the types of non-covalent interactions it can form with enzymes and receptors. These interactions are crucial for its binding affinity and potential inhibitory or modulatory activity.

Hydrogen Bonding: The nitrogen atom of the indole ring contains a hydrogen atom (N-H) that is a quintessential hydrogen bond donor. Docking studies of 7-azaindole (B17877) based ALK inhibitors, for example, show the pyrrole (B145914) N-H forming a critical hydrogen bond with the main chain carbonyl of an glutamate (B1630785) residue (Glu-1197) in the hinge region of the kinase. researchgate.net It is highly probable that the N-H group of this compound would engage in similar hydrogen bonding with a hydrogen bond acceptor, such as the backbone carbonyl oxygen or an acidic amino acid side chain (e.g., aspartate or glutamate), within a target's active site.

Hydrophobic and van der Waals Interactions: The indole ring system itself, along with the appended methyl group at position 7, creates a significant hydrophobic moiety. This part of the molecule is predicted to form strong van der Waals and hydrophobic interactions within the nonpolar pockets described previously. The 7-methyl group, in particular, can enhance binding affinity by increasing the molecule's interaction surface area and displacing water molecules from the binding site, which is an entropically favorable process.

Halogen Bonding: The bromine atom at position 6 introduces the potential for halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the surface of the halogen (the σ-hole) interacts favorably with a nearby nucleophilic or electron-rich atom, such as an oxygen or nitrogen atom from an amino acid side chain or the protein backbone. While not explicitly documented for this specific molecule, the presence of bromine on indole rings is known to enhance binding affinity in various systems, and halogen bonding is a likely contributor to this effect.

Pi-Stacking Interactions: The aromatic nature of the indole ring allows for potential π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the binding site.

Table 2: Predicted Molecular Interactions for this compound

Type of InteractionStructural Motif ResponsiblePotential Interacting Partner on Protein
Hydrogen Bond (Donor)Indole N-HCarbonyl oxygen, Aspartate, Glutamate
Hydrophobic / van der WaalsIndole ring, 7-methyl groupLeucine, Valine, Isoleucine, Phenylalanine, Alanine
Halogen Bond6-bromo groupBackbone carbonyl oxygen, Serine/Threonine hydroxyl
π-π StackingIndole aromatic systemPhenylalanine, Tyrosine, Tryptophan

Biological and Pharmacological Investigations of 6 Bromo 7 Methyl 1h Indole

Antimicrobial Activity

While direct studies on the antimicrobial effects of 6-Bromo-7-methyl-1H-indole are not present in the reviewed literature, the broader class of 6-bromoindole (B116670) derivatives has been a subject of significant interest for its antimicrobial potential.

Derivatives of 6-bromoindole have been identified as possessing intrinsic antibacterial activity and, perhaps more significantly, the ability to enhance the efficacy of existing antibiotics. nih.gov Research has explored 6-bromoindolglyoxylamide polyamine derivatives, which showed activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One such derivative also demonstrated antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

A key area of investigation for 6-bromoindole derivatives is their role as inhibitors of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme crucial for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov H₂S helps protect bacteria from oxidative stress, and its inhibition can significantly increase bacterial sensitivity to antibiotics. nih.govresearchgate.net

The 6-bromoindole core structure is utilized as a fundamental building block for the synthesis of potent bCSE inhibitors. nih.govnih.govresearchgate.net Several series of these inhibitors, designated NL1, NL2, NL3, and MNS1, have been developed by attaching different chemical moieties to the nitrogen atom of the 6-bromoindole ring. nih.govkazanmedjournal.ru These compounds have been shown to potentiate the effect of conventional antibiotics against pathogenic bacteria, including resistant strains. nih.gov For instance, the MNS1 compound, derived from 6-bromoindole, was found to effectively enhance the antibacterial action of gentamicin (B1671437) against Bacillus subtilis. kazanmedjournal.ru

Table 1: Examples of bCSE Inhibitors Derived from 6-Bromoindole This table presents compounds synthesized using 6-bromoindole as a starting material. Data for this compound is not available.

Compound Name Chemical Name Base Scaffold Reference
NL1 (2-(6-bromo-1H-indol-1-yl)acetyl)glycine 6-Bromoindole nih.gov
NL2 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid 6-Bromoindole nih.gov
MNS1 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene 6-Bromoindole kazanmedjournal.ru
MNS2 potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate 6-Bromoindole nih.gov

Research into 6-bromoindole derivatives has also extended to their potential as antifungal agents. Studies on a series of 6-bromoindolglyoxylamide derivatives indicated that certain analogues possess moderate to excellent antifungal properties. nih.gov Similarly, other research involving novel derivatives of 6-bromo-1H-indazole—a related heterocyclic compound—tethered with 1,2,3-triazole moieties showed that these molecules exhibited antifungal activity against various fungal strains. researchgate.net However, no specific data on the antifungal activity of this compound is currently available.

Antibacterial Properties

Anticancer Potential

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are widely investigated for anticancer properties. nih.gov Specifically, compounds featuring a bromo-substitution on the indole ring have been the focus of anticancer research. biosynth.commdpi.com While there is no specific research on the anticancer potential of this compound, studies on related structures provide insight into the potential activity of this class of compounds.

The inhibition of cancer cell proliferation is a primary endpoint in the evaluation of potential anticancer agents. Numerous studies have demonstrated the antiproliferative effects of various bromo-indole derivatives against a range of human cancer cell lines.

For example, a library of novel 6,7-annulated-4-substituted indole compounds was synthesized and screened for its effectiveness against murine L1210 tumor cell proliferation. nih.govnih.gov Several of these compounds were found to inhibit the metabolic activity and growth of leukemic cells in a time- and concentration-dependent manner, with some exhibiting IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) in the low-micromolar range. nih.govnih.gov

Another study focused on 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to bromoindoles. These compounds were evaluated for their in vitro activity against selected cancer cell lines, with some showing broad-spectrum antitumor potency that was significantly greater than the reference drug, Sunitinib. mdpi.com

Table 2: Antiproliferative Activity of Selected 6,7-Annulated Indole Compounds This table presents data for compounds structurally related to this compound. No direct data for the specified compound is available.

Compound ID Cancer Cell Line IC₅₀ (µM) after 4 days Reference
KU-69 L1210 Leukemia 1.0 nih.gov
KU-87 L1210 Leukemia 0.5 nih.gov
KU-95 L1210 Leukemia 0.8 nih.gov

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Research has shown that various bromo-substituted heterocyclic compounds can trigger this process in cancer cells. mdpi.com

Studies on the aforementioned 6,7-annulated indoles revealed that the most potent antiproliferative compounds also induced DNA cleavage, a hallmark of apoptosis, in L1210 leukemia cells. nih.govnih.gov The mechanism was shown to involve a time-dependent increase in the activity of caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.govnih.gov Further investigation into these compounds showed they could disrupt mitosis and block cytokinesis (cell division), leading to the formation of multi-nucleated cells and ultimately triggering apoptosis. nih.gov

While these findings highlight the potential of the broader class of bromoindole-containing structures as inducers of apoptosis, it must be reiterated that these activities have not been specifically demonstrated for this compound.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly for non-small cell lung cancer. The development of EGFR tyrosine kinase inhibitors (TKIs) is a major focus of cancer research. While direct studies on this compound are not extensively detailed, research into related molecular scaffolds provides insight into the structure-activity relationships of potential inhibitors.

Investigations into a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives, which function as irreversible inhibitors of EGFR and HER-2 kinases, have been conducted. These studies help to understand the role of substitutions at positions 6 and 7 of the quinoline (B57606) core, which is analogous to the indole core of the subject compound nih.govresearchgate.netnih.gov.

In a study of novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which have structural similarities to EGFR inhibitors, various substitution patterns were explored. The research compared the inhibitory activity of compounds with different substituents at the 6-position. Notably, a 6-bromo substituted compound was synthesized and evaluated for its inhibitory effects on both EGFR and insulin-like growth factor receptor (IGF-1R). The findings from this research indicated that the 6-cyano substituted compounds generally exhibited better activity compared to the 6-bromo substituted derivatives reactionbiology.com. This suggests that while the bromo-indole scaffold can be incorporated into potential kinase inhibitors, the nature of the substituent is critical for potency.

Table 1: Comparative Inhibition of EGFR and IGF-1R by a 6-Bromo Substituted Pyrrolo[2,3-b]pyridine Derivative

Compound Substitution EGFR Kᵢ (μM) IGF-1R Kᵢ (μM)
5h 6-Bromo 0.279 ± 0.091 0.697 ± 0.015
6a 6-Cyano 0.072 ± 0.017 0.288 ± 0.026

Data sourced from a study on benzo-anellated pyrrolo[2,3-b]pyridines, which are structurally related to indoles. reactionbiology.com

Enzyme Inhibition Studies beyond Antimicrobial Targets

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease mdpi.comtandfonline.com. The indole scaffold is a promising structure for the development of cholinesterase inhibitors due to its ability to interact with the active sites of these enzymes and potentially penetrate the blood-brain barrier nih.gov.

Research into a series of indole-based thiadiazole derivatives has explored how different substituents affect inhibitory activity against AChE and BChE. The study noted that compounds featuring bulky groups, such as bromine, demonstrated reduced activity, suggesting that steric hindrance might negatively impact binding to the enzyme's active site mdpi.com.

Conversely, a study on novel 2-benzoylhydrazine-1-carboxamides identified derivatives that inhibited BChE more strongly than AChE. Specifically, the N-tridecyl derivative of 4-bromo-benzohydrazide was among the most potent BChE inhibitors in its class, with an IC₅₀ value in the range of 22.31–88.68 µM mdpi.com. This indicates that a bromo-substitution on an aromatic ring can be favorable for BChE inhibition within certain molecular frameworks.

Furthermore, in the context of Alzheimer's disease, β-secretase 1 (BACE1) is another important enzyme target. A study of methyl indole-isoxazole carbohydrazides found that a derivative with a bromine atom at the 3-position of the indole ring exhibited the highest potency as a BACE1 inhibitor, with an IC₅₀ value of 1.99 ± 0.15 µM nih.gov. While not a direct study of this compound, these findings highlight the potential of bromo-indole derivatives to modulate enzymes relevant to neurodegenerative diseases.

Table 2: BACE1 Inhibitory Activity of a Bromo-Indole Derivative

Compound Substitution BACE1 IC₅₀ (μM)
5j 3-Bromo 1.99 ± 0.15

Data from a study on methyl indole-isoxazole carbohydrazides. nih.gov

Antioxidant Activity

The antioxidant capacity of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay nih.govresearchgate.netnih.gov. This method provides a rapid and straightforward assessment of a compound's ability to act as a hydrogen or electron donor, thereby neutralizing free radicals nih.gov.

Potential Neurological Effects

The indole scaffold is prevalent in compounds targeting the central nervous system and is a key component in the development of agents for neurodegenerative diseases nih.gov. The potential neurological effects of this compound can be inferred from studies on related derivatives that modulate neuro-relevant enzymes.

As mentioned previously, bromo-substituted indole derivatives have shown inhibitory activity against BACE1, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease nih.gov. The indole structure is recognized for its potential to enhance penetration of the blood-brain barrier, a critical feature for drugs targeting neurological disorders nih.gov. The inhibition of cholinesterases by various indole compounds also points toward a potential role in managing symptoms of cognitive decline tandfonline.comnih.gov. These findings collectively suggest that the this compound framework is a relevant starting point for investigating novel agents with potential therapeutic effects on neurological conditions.

Investigations in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in synthetic organic chemistry and drug discovery. The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecules nih.govchim.it.

The simpler parent compound, 6-bromoindole, is explicitly used as a primary building block for synthesizing various biologically active compounds. For instance, it is the foundational material for the preparation of selective inhibitors of bacterial cystathionine γ-lyase (bCSE), which could enhance the efficacy of antibiotics nih.gov. It is also the starting material for synthesizing important medical intermediates, such as tertiary butyl 2-(6-bromo-1H-indole-3-yl) ethyl carbamic acid google.com.

A closely related derivative, Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxylate, is highlighted as a key intermediate in the synthesis of pharmaceuticals, with specific applications in the development of novel drugs for neurological disorders and cancer chemimpex.com. The utility of these bromo-indole structures underscores the importance of this compound as a versatile scaffold for creating diverse and potent biologically active compounds umich.edunih.gov.

In Silico and In Vitro Biological Evaluation Methodologies

No dedicated studies employing in silico or in vitro methodologies to evaluate the biological activities of this compound were found in the available literature. Methodologies such as molecular docking, virtual screening, and various cell-based assays (e.g., MTT for cytotoxicity) are standard practices for evaluating novel chemical entities. Numerous studies apply these techniques to other indole derivatives to predict and confirm their potential as inhibitors of targets like EGFR or COX-2, or to assess their antimicrobial and anticancer activities. However, the application of these evaluation methodologies specifically to this compound has not been reported. Therefore, there are no research findings, binding affinity data, IC50 values, or other relevant metrics to present in a data table for this compound.

Translational Research and Clinical Relevance (e.g., PET Tracers)

There is no evidence in the scientific literature to suggest that this compound has been investigated for its translational research potential or clinical relevance, including its use as a Positron Emission Tomography (PET) tracer. While the development of PET tracers is an active area of research, and various heterocyclic structures are explored for this purpose, this compound has not been identified as a candidate in published studies. Research on similarly named compounds, such as 6-bromo-7-[11C]methylpurine , exists in the context of PET imaging for multidrug resistance-associated proteins, but this is a fundamentally different molecular structure and its findings are not applicable to the indole . As a result, no data on the radiolabeling, biodistribution, or clinical application of this compound as a PET tracer or in any other translational context is available.

Applications in Material Science

Organic Electronics and Photonic Materials

There is no specific research data in the available literature detailing the use or performance of 6-Bromo-7-methyl-1H-indole as a component in organic electronics or photonic materials. While the indole (B1671886) backbone is known for its electron-rich properties, which are suitable for organic semiconductors, studies specifically investigating the 6-bromo-7-methyl substituted variant for these applications were not found. Consequently, no data tables on its electronic or photophysical properties in this context can be provided.

Computational and Theoretical Studies

Molecular Dynamics SimulationsNo records of molecular dynamics simulations being performed for 6-Bromo-7-methyl-1H-indole were identified.

Due to these limitations, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While methods for the synthesis of substituted indoles are established, future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to 6-Bromo-7-methyl-1H-indole and its derivatives.

Key areas for exploration include:

Greener Synthesis: Investigating the use of water as a solvent and visible-light-mediated reactions, inspired by protocols developed for other indole (B1671886) alkylations, could significantly reduce the environmental impact of synthesis. rsc.org

Catalytic Systems: The development of novel catalysts, such as organometallic complexes or photocatalysts, could improve reaction yields and selectivity. rsc.org For instance, exploring variations of the Sonogashira coupling and ring-closing reactions could lead to more streamlined synthetic processes. google.com

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel would enhance efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time. mdpi.com

Synthetic StrategyPotential AdvantagesRelevant Precedents
Visible-Light-Mediated AlkylationEnvironmentally benign (uses water as solvent), mild reaction conditions, high atom economy. rsc.orgAlkylation of various indoles with nitroalkenes using Rose Bengal as a photocatalyst. rsc.org
Advanced Coupling ReactionsHigh efficiency and selectivity in forming key carbon-carbon bonds for derivative synthesis. google.comUse of Sonogashira coupling for the synthesis of 5-bromo-7-methylindole. google.com
One-Pot SynthesisReduced reaction time, lower solvent consumption, simplified purification processes. mdpi.comOne-pot synthesis of multisubstituted 1-alkoxyindoles from 2-nitrophenyl derivatives. mdpi.com

Design and Synthesis of New Derivatives with Enhanced Biological Activity

The this compound scaffold is a promising starting point for the design and synthesis of new derivatives with potentially enhanced biological activities. Future work should focus on systematic structural modifications to explore the structure-activity relationships (SAR).

Potential modifications and their expected outcomes include:

Substitution at the N1 Position: Alkylation or acylation at the indole nitrogen can significantly influence the compound's pharmacokinetic properties and biological activity. For example, attaching peptide-like chains or furan (B31954) moieties has been shown to yield potent inhibitors of bacterial enzymes. nih.gov

Functionalization at the C3 Position: The C3 position of the indole ring is a common site for modification to introduce various functional groups that can interact with biological targets.

Modification of the Benzene (B151609) Ring: While the core is 6-bromo-7-methyl, further substitutions on the benzene portion of the indole could be explored to fine-tune electronic properties and binding interactions.

Derivative ClassRationale for SynthesisPotential Biological Targets
N-Acyl DerivativesTo improve binding affinity and explore interactions with specific receptor sites. nih.gov5-HT2A receptors, kinases. nih.govnih.gov
N-Alkyl DerivativesTo enhance lipophilicity and cell permeability. nih.govBacterial enzymes (e.g., cystathionine (B15957) γ-lyase). nih.gov
C3-Substituted AnalogsTo introduce pharmacophores that can form key interactions with target proteins. rsc.orgVarious enzymes and receptors involved in cancer and infectious diseases. nih.gov

Advanced Pharmacological Profiling and Mechanism of Action Studies

To fully understand the therapeutic potential of this compound and its derivatives, comprehensive pharmacological profiling is necessary. Future studies should move beyond initial screening to elucidate the precise mechanisms of action.

Key research areas include:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with these compounds.

Pathway Analysis: Investigating the effects of the compounds on cellular signaling pathways to understand their downstream biological consequences. For instance, indole derivatives have been shown to modulate inflammatory and cell proliferation pathways.

Enzyme Inhibition Studies: Quantifying the inhibitory activity of new derivatives against specific enzymes, such as kinases or bacterial enzymes, to establish their potency and selectivity. nih.govnih.gov

Development of Structure-Based Drug Design Approaches

Computational methods are invaluable tools in modern drug discovery. The development of structure-based drug design approaches for this compound derivatives could accelerate the discovery of potent and selective therapeutic agents.

This would involve:

Molecular Docking: Using computer simulations to predict how different derivatives bind to the active site of a target protein. nih.govresearchgate.net This can help prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and identify key binding determinants. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of the compounds with their biological activity to guide the design of more potent analogues.

Applications in Emerging Technologies and Fields

Beyond medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives suggest potential applications in other advanced fields.

Future research could explore:

Material Science: Indole derivatives have potential uses in organic electronics. The bromine atom on the this compound scaffold provides a handle for further functionalization, which could be exploited to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs).

Biochemical Probes: Synthesizing fluorescently labeled or radiolabeled derivatives of this compound could create valuable tools for studying biological processes. For instance, 11C-labeled compounds are used in positron emission tomography (PET) imaging. nih.govnih.gov

Biosensors: The indole scaffold could be incorporated into the design of novel biosensors for the detection of specific analytes.

Q & A

Q. What synthetic strategies are effective for synthesizing 6-Bromo-7-methyl-1H-indole, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation and alkylation steps. A common approach includes:

  • Substituted Indole Halogenation: Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation.
  • Methylation at the 7-Position: Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) in anhydrous DMSO or DMF .
  • Purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity.

Key Considerations:

  • Monitor reaction progress via TLC to minimize byproducts.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Optimize solvent polarity (e.g., PEG-400:DMF mixtures) to enhance reaction efficiency .

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsSolventTime (h)Yield (%)
BrominationNBS, AIBNCCl₄6~60
MethylationCH₃I, NaHDMSO12~45
PurificationColumn chromatographyHexane:EtOAc-85-90

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns and regiochemistry. For example:
    • The methyl group at C7 appears as a singlet (δ ~2.4 ppm in CDCl₃).
    • Bromine’s deshielding effect causes downfield shifts for adjacent protons (e.g., H5 at δ ~7.2 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.9854 for C₉H₈BrN).
  • FT-IR: Identify N-H stretches (~3400 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹).

Q. Table 2: Representative NMR Data (Analogous Compound)

Protonδ (ppm)MultiplicityAssignment
H57.23d (J = 2.0 Hz)C5-H
H7-CH₃2.42sC7-CH₃
N-H8.05br sIndole NH

Advanced Research Questions

Q. How do steric and electronic effects of bromine and methyl substituents influence electrophilic substitution in this compound?

Methodological Answer:

  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the indole ring, directing electrophiles to the less-substituted C3 or C4 positions.
  • Steric Hindrance: The methyl group at C7 blocks electrophilic attack at C7, favoring reactivity at C2 or C4.
  • Experimental Validation:
    • Perform nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation to map reactivity.
    • Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Case Study:
In a brominated indole derivative, X-ray data revealed a planar indole ring with Br and CH₃ groups inducing torsional strain, altering electron density distribution .

Q. How can crystallographic tools like SHELXL and OLEX2 resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Structure Solution: Use OLEX2 to integrate diffraction data (e.g., .hkl files) and generate initial models via dual-space algorithms .
  • Refinement in SHELXL:
    • Apply anisotropic displacement parameters for Br and CH₃ groups.
    • Address disorder using PART instructions and restraints (e.g., DFIX for C-Br bonds) .
  • Validation: Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual density < 0.3 eÅ⁻³).

Example Workflow:

Data collection (Mo-Kα, λ = 0.71073 Å).

OLEX2 structure solution (charge flipping).

SHELXL refinement with TWIN/BASF commands for twinned crystals .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results for this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies .
    • Re-examine NMR integration errors or solvent artifacts (e.g., residual DMSO peaks).
  • Advanced Techniques:
    • Use HPLC-MS to detect trace byproducts (e.g., di-brominated species).
    • Employ DFT calculations (Gaussian, ORCA) to predict NMR shifts and validate assignments .

Q. Table 3: Troubleshooting Common Issues

IssueSolution
Low bromination yieldOptimize NBS stoichiometry (1.2 eq) and reaction temperature (0°C → RT)
Overlapping NMR peaksUse 2D NMR (HSQC, HMBC) to resolve coupling patterns

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

Methodological Answer:

  • Biological Screening:
    • Antimicrobial Assays: Test against Gram+/Gram- bacteria (MIC via broth dilution).
    • Anticancer Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR):
    • Modify substituents (e.g., replace Br with Cl) to assess halogen-dependent activity.
    • Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.